N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C8H7F4N3O2 |
|---|---|
Molecular Weight |
253.15 g/mol |
IUPAC Name |
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H7F4N3O2/c1-13-6-5(15(16)17)2-4(3-14-6)8(11,12)7(9)10/h2-3,7H,1H3,(H,13,14) |
InChI Key |
LATLXHAGASNGJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(C(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Fluorinated Pyridinyl Amines
Preparation of fluorinated pyridinyl amines typically involves:
- Introduction of the fluorinated alkyl group (here, 1,1,2,2-tetrafluoroethyl) onto the pyridine ring or onto an intermediate.
- Installation of the nitro group at the appropriate position.
- Formation of the N-methyl amine substituent on the pyridine nitrogen.
The key challenge is the selective functionalization of the pyridine ring and the incorporation of the tetrafluoroethyl group without decomposition or side reactions.
Fluoroalkyl Amino Reagents (FARs) Approach
A recent and general approach involves the use of fluoroalkyl amino reagents (FARs) , which are secondary amines bearing fluoroalkyl groups, such as 1,1,2,2-tetrafluoroethyl substituents. These reagents can be prepared by nucleophilic substitution on perfluoroalkenes with secondary amines and then used to introduce fluoroalkyl groups into heterocycles.
- Petrov et al. (2001) described the preparation of 1,1,2,2-tetrafluoro-N,N-dimethylethan-1-amine (Petrov’s reagent), which can be used for fluoroalkylation reactions.
- Walkowiak et al. extended this method to prepare other FARs from perfluoroalkenes and secondary amines, enabling the study of HF elimination and selective fluoroalkylation.
This methodology can be adapted to prepare N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine by reacting the appropriate pyridine precursor with a FAR bearing the tetrafluoroethyl group.
Nitration and Reduction Route
A classic approach to prepare aromatic amines involves:
- Nitration of the pyridine ring to introduce the nitro group at the 3-position.
- Introduction of the tetrafluoroethyl group at the 5-position via electrophilic substitution or cross-coupling.
- Reduction of the nitro group to the corresponding amine.
- N-methylation of the amine group to obtain the N-methyl derivative.
Reduction of nitro groups to amines can be achieved by catalytic hydrogenation (H₂ with Pt catalyst) or by chemical reduction using zinc, iron, or tin(II) chloride in acidic media.
Reductive Amination
Alternatively, reductive amination can be used to install the N-methyl amine group on the pyridine ring. This involves:
- Starting from the corresponding aldehyde or ketone derivative of the pyridine ring.
- Reaction with methylamine to form an imine intermediate.
- Reduction of the imine to the secondary amine using hydride sources such as sodium cyanoborohydride or catalytic hydrogenation.
This method allows for selective N-methylation and can be combined with prior nitration and fluoroalkylation steps.
Electrophilic Reagents for Fluoroalkylation
Recent advances include the use of electrophilic reagents derived from tetrafluoroethyl benzyl thioethers, which upon chlorination yield sulfenyl chlorides. These reagents can react with nucleophilic sites on heterocycles to introduce fluoroalkyl groups efficiently.
This protocol uses cheap, readily available starting materials and is scalable, making it suitable for preparing fluorinated pyridinyl amines on a larger scale.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrafluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Nitro-N-(1-phenylethyl)-2-pyridinamine ()
- Structure : Shares the nitro group and pyridinamine core but substitutes the tetrafluoroethyl group with a 1-phenylethyl moiety.
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine ()
- Structure : Contains a thiadiazole ring fused to pyridine, with cyclopropoxy and methylpyridinyl substituents.
- This analog demonstrated macrofilaricidal activity, suggesting that nitrogen-rich heterocycles (e.g., thiadiazole) may confer bioactivity distinct from fluorinated pyridines .
Physicochemical and Environmental Properties
- Fluorination Impact: The tetrafluoroethyl group in the target compound likely reduces log Pow compared to aromatic substituents (e.g., phenylethyl), as seen in related fluorinated ethers (log Pow = 2.18) . This property may enhance aqueous solubility and reduce bioaccumulation risks relative to non-fluorinated analogs.
Biological Activity
N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and research findings related to its activity.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: CHFNO
- Molecular Weight: 253.15 g/mol
- CAS Number: 2742659-76-1
The compound features a pyridine ring substituted with a nitro group and a tetrafluoroethyl group. This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Pyridine Ring: Initial formation of the pyridine structure.
- Nitration Reaction: Introduction of the nitro group through electrophilic aromatic substitution.
- Fluorination Process: Incorporation of the tetrafluoroethyl group.
These steps often utilize controlled conditions to optimize yield and purity while minimizing by-products .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Redox Reactions: The nitro group can participate in redox reactions, influencing cellular redox states.
- Lipophilicity and Membrane Permeability: The tetrafluoroethyl moiety enhances the compound's lipophilicity, potentially affecting its absorption and distribution within biological systems.
Research Findings
Recent studies have investigated various aspects of the biological activity of this compound:
-
Antimicrobial Properties:
- In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
- Anti-inflammatory Effects:
-
Enzyme Interactions:
- Investigations into enzyme interactions reveal that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic profiles in treated cells.
Case Studies
A notable case study involved the examination of this compound's effects on human cell lines:
- Study Design: Human epithelial cells were treated with varying concentrations of this compound.
- Results: The study found a dose-dependent decrease in cell viability at higher concentrations, alongside increased apoptosis markers. These findings suggest a potential role in cancer therapeutics but warrant further investigation into safety and efficacy .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | Structure | Moderate antimicrobial effects; less potent than tetrafluoroethyl variant |
| N-methyl-pyridin derivatives | Varies | Generally lower activity; lacks specific functional groups present in target compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-3-nitro-5-(1,1,2,2-tetrafluoroethyl)pyridin-2-amine, and how do reaction conditions impact yield?
- Methodology :
- Step 1 : Nitration and fluorination of the pyridine core. For example, nitration at the 3-position can be achieved using HNO₃/H₂SO₄, followed by tetrafluoroethylation via radical or nucleophilic substitution (e.g., using 1,1,2,2-tetrafluoroethyl iodide under Pd catalysis) .
- Step 2 : Methylation of the pyridin-2-amine group. Dimethylamine or methyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C are typical .
- Critical Parameters : Temperature control (±2°C) and anhydrous conditions to avoid side reactions (e.g., hydrolysis of the tetrafluoroethyl group).
- Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → RT | 65–70 | ≥95% |
| Tetrafluoroethylation | 1,1,2,2-Tetrafluoroethyl iodide, Pd(PPh₃)₄, DMF, 80°C | 50–55 | 90% |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 85 | ≥98% |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the tetrafluoroethyl group’s presence and symmetry (δ ~ -120 to -140 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₉H₈F₄N₂O₂ requires m/z 264.0422 [M+H]⁺).
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (95% purity threshold for biological assays) .
Q. How do the electron-withdrawing groups (nitro and tetrafluoroethyl) influence the compound’s electronic properties?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal reduced electron density at the pyridine ring’s 2-amine group, enhancing electrophilic reactivity .
- Experimental Validation : Hammett substituent constants (σₚ for -NO₂ = +0.78; σₘ for -CF₂CF₂H ≈ +0.45) predict increased acidity of the amine proton (pKa ~ 4.5–5.0) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for key synthetic steps?
- Methodology :
- DoE (Design of Experiments) : Systematic variation of solvents (DMF vs. THF), catalysts (Pd vs. Cu), and temperature to identify optimal conditions. For example, Pd(PPh₃)₄ in DMF at 80°C improves tetrafluoroethylation yields by 15% compared to CuI .
- In Situ Monitoring : ReactIR or LC-MS tracking of intermediates to detect side reactions (e.g., nitro group reduction under reductive conditions) .
Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?
- Methodology :
- Directing Groups : Use of temporary protecting groups (e.g., Boc on the amine) to guide nitration/tetrafluoroethylation to the 3- and 5-positions .
- Metal-Mediated C–H Activation : Pd-catalyzed C–H bond functionalization with tetrafluoroethyl iodide, achieving >90% regioselectivity .
Q. How does the tetrafluoroethyl group impact the compound’s environmental persistence or bioaccumulation potential?
- Methodology :
- Log Pow Measurement : Experimental determination via shake-flask method (predicted log Pow = 2.18 for similar fluorinated pyridines) .
- Biodegradation Assays : OECD 301F testing to assess mineralization rates in activated sludge (data gaps noted for tetrafluoroethyl-containing compounds) .
Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity prediction to targets like kinase enzymes (e.g., EGFR).
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Data Contradiction Analysis
Example Issue : Discrepancies in reported tetrafluoroethylation yields (50–70%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
